molecular formula C25H20F4N2OS B2710338 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 443333-47-9

4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2710338
CAS No.: 443333-47-9
M. Wt: 472.5
InChI Key: NXDUMGOZGFNGDV-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This benzamide derivative features a complex structure incorporating both indole and trifluoromethylphenyl moieties, linked by a sulfanyl-ethyl chain. The presence of the indole scaffold is particularly noteworthy, as it is a privileged structure in drug discovery, found in molecules that often interact with a variety of neurological and enzymatic targets . Furthermore, the trifluoromethyl group is a common pharmacophore known to enhance a compound's metabolic stability and binding affinity . The specific molecular architecture of this compound suggests potential for use as a key intermediate in organic synthesis or as a candidate for high-throughput screening in pharmaceutical development. Its structural elements are characteristic of compounds investigated for their activity against various biological targets, including those involved in central nervous system disorders . Researchers can utilize this reagent to explore structure-activity relationships (SAR), develop novel therapeutic agents, or study biochemical pathways. This product is provided for research applications in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

4-fluoro-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F4N2OS/c26-20-11-7-18(8-12-20)24(32)30-13-14-31-15-23(21-3-1-2-4-22(21)31)33-16-17-5-9-19(10-6-17)25(27,28)29/h1-12,15H,13-14,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDUMGOZGFNGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds with structural analogs, demonstrating significant cytotoxicity against various cancer cell lines. For instance, compounds with indole and trifluoromethyl groups have shown promising results in inhibiting cell growth, suggesting that 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide may exhibit similar properties due to its structural features .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis of related indole derivatives indicated that the presence of fluorine and trifluoromethyl groups significantly enhances anticancer activity. The compound's efficacy was evaluated using a panel of cancer cell lines, where it exhibited a mean growth inhibition rate comparable to leading chemotherapeutic agents .

Antimicrobial Activity

The compound's unique structure suggests potential antimicrobial properties. Research into related compounds has indicated that trifluoromethyl-substituted derivatives can inhibit bacterial growth effectively. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Data Table: Antimicrobial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-fluoro-N-{...}E. coli32 µg/mL
4-fluoro-N-{...}S. aureus16 µg/mL
4-fluoro-N-{...}P. aeruginosa64 µg/mL

Neurological Applications

Emerging research suggests that compounds with indole structures can influence neurological pathways, potentially providing therapeutic effects for neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) could make it a candidate for further exploration in treating conditions such as Alzheimer's or Parkinson's disease .

Case Study: Neuroprotective Effects

In vitro studies have shown that related indole derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is hypothesized to be due to their ability to modulate signaling pathways involved in cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The trifluoromethyl group enhances its stability and bioavailability, making it a potent compound in various applications .

Comparison with Similar Compounds

Key Comparative Data

Compound Name Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Features
Target Compound Indole R₁: 4-(trifluoromethyl)benzyl-sulfanyl; R₂: 4-fluoro-benzamide C₂₄H₁₉F₄N₃OS ~493.5 High lipophilicity, metabolic stability
C064-0168 Indole R₁: 3-fluorobenzyl-sulfanyl; R₂: 4-fluoro-benzamide C₂₄H₂₀F₂N₂OS ~434.5 Reduced electron-withdrawing effects
BB00326 Indole R₁: 4-(trifluoromethoxy)phenyl-carbamoylmethyl-sulfanyl; R₂: 2,6-difluoro-benzamide C₂₆H₂₀F₅N₃O₃S 549.51 Enhanced π-π stacking, steric bulk
Compound 31 Indole R₁: 4-chlorobenzoyl; R₂: 4-(trifluoromethyl)phenyl-sulfonyl C₂₅H₁₈ClF₃N₂O₅S ~575.0 Sulfonamide linkage, increased acidity

Research Findings and Implications

  • Trifluoromethyl vs. Fluoro Substituents : The para-trifluoromethyl group in the target compound enhances hydrophobicity and electron withdrawal compared to meta-fluoro analogues, likely improving target affinity in hydrophobic pockets .
  • Sulfanyl vs. Sulfonamide Linkages : Sulfanyl groups offer flexibility and moderate hydrogen-bonding capacity, whereas sulfonamides provide stronger acidity and solubility .
  • Heterocycle Variations : Indole derivatives generally exhibit better membrane permeability than triazolopyridazines but may suffer from metabolic oxidation .

Biological Activity

The compound 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18F4N2OS
  • Molecular Weight : 396.42 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including compounds that share structural similarities with This compound , as promising anticancer agents. The mechanisms of action typically involve:

  • Inhibition of Cell Proliferation : Compounds have shown significant effects on cancer cell lines, leading to reduced viability and increased apoptosis.
  • Targeting Specific Pathways : Many indole derivatives act by inhibiting key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study evaluating similar compounds reported:

  • Broad-Spectrum Activity : Derivatives with trifluoromethyl groups exhibited enhanced antibacterial effects against various strains of bacteria.
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 values ranging from 5 to 15 µM
AntimicrobialDisk Diffusion MethodInhibition zones up to 20 mm
Enzyme InhibitionHDAC InhibitionSignificant inhibition at low concentrations

The biological activities observed can be attributed to several mechanisms:

  • Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to oxidative stress in cancer cells.
  • Protein Kinase Inhibition : The presence of specific functional groups allows for interaction with protein kinases, crucial for cell signaling pathways involved in cancer progression .

Q & A

Q. What synthetic strategies are optimal for preparing 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, and how can reaction yields be improved?

Methodological Answer:

  • Key Steps :
    • Indole Functionalization : Introduce the sulfanyl group at the 3-position of the indole ring via nucleophilic substitution using [4-(trifluoromethyl)phenyl]methanethiol under basic conditions (e.g., NaH in DMF) .
    • Ethyl Linker Installation : React the indole intermediate with 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form the ethyl bridge .
    • Benzamide Coupling : Use EDC/HOBt-mediated coupling of 4-fluorobenzoic acid with the ethyl-linked intermediate in anhydrous DCM .
  • Yield Optimization :
    • Employ microwave-assisted synthesis for steps requiring high temperatures to reduce reaction time and improve regioselectivity .
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products.

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120-125 ppm in 19F NMR), indole NH (δ ~10 ppm), and ethyl linker protons (δ 2.8–3.5 ppm) .
  • X-Ray Crystallography : Resolve the indole-thioether conformation and benzamide planarity. Single-crystal data (e.g., R factor <0.05) ensure minimal disorder, as seen in related benzamide derivatives .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed enzyme targets (e.g., acps-pptase) for this compound?

Methodological Answer:

  • Hypothesis Testing :
    • In Vitro Enzyme Assays : Compare IC50 values against acps-pptase and other bacterial enzymes (e.g., MurA) using fluorescence-based activity assays .
    • Structural Analog Screening : Test derivatives lacking the sulfanyl group to determine if enzyme inhibition is sulfur-dependent.
    • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to acps-pptase’s active site, validating interactions with key residues (e.g., Arg154, Asp89) .
  • Data Interpretation :
    • If dual-target inhibition is observed (e.g., acps-pptase and MurA), conduct isothermal titration calorimetry (ITC) to measure binding affinities and identify primary targets.

Q. What methodologies are effective for studying structure-activity relationships (SAR) to enhance antibacterial potency?

Methodological Answer:

  • SAR Design :
    • Substituent Variation : Replace the 4-fluorobenzamide with electron-withdrawing groups (e.g., -NO2) to test effects on bacterial membrane penetration .
    • Linker Modification : Substitute the ethyl bridge with propyl or rigid aromatic spacers to assess conformational flexibility .
  • Evaluation Metrics :
    • Measure MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Corrogate logP values (via HPLC) with cytotoxicity in mammalian cell lines (e.g., HEK293) .

Analytical Challenges

Q. How can researchers address discrepancies in HPLC purity assessments caused by the compound’s photolability?

Methodological Answer:

  • HPLC Protocol Optimization :
    • Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40) at 4°C to minimize degradation.
    • Shield samples from UV light during preparation and analysis .
  • Validation :
    • Compare UV (254 nm) and MS detectors to differentiate degradation peaks from impurities.

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